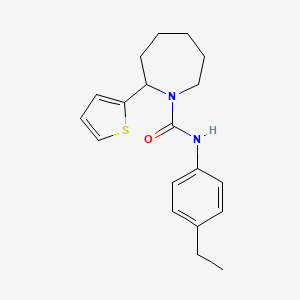

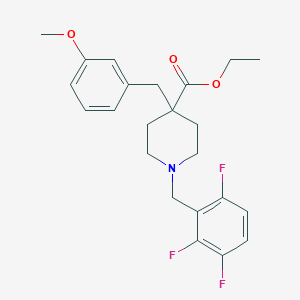

![molecular formula C10H16BrNO B5127786 5-bromobicyclo[3.3.1]nonane-1-carboxamide](/img/structure/B5127786.png)

5-bromobicyclo[3.3.1]nonane-1-carboxamide

Übersicht

Beschreibung

5-Bromobicyclo[3.3.1]nonane-1-carboxamide is a chemical compound with a bicyclo[3.3.1]nonane moiety . This moiety is predominant in many biologically active natural products and has exceptional characteristics . Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .

Synthesis Analysis

The synthesis of 5-bromobicyclo[3.3.1]nonane-1-carboxamide and its derivatives involves several miscellaneous synthetic routes . For instance, single heterocycle-fused bicyclo[3.3.1]nonanes were synthesized when 3-bromobicyclo[3.3.1]nonane-2-one was refluxed with unchanged dinucleophiles .Molecular Structure Analysis

The molecular structure of 5-bromobicyclo[3.3.1]nonane-1-carboxamide and its derivatives has been examined through synthetic and crystallographic studies . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant .Chemical Reactions Analysis

The chemical reactions involving 5-bromobicyclo[3.3.1]nonane-1-carboxamide and its derivatives have been studied . The hydrogen bonds in the starting bicyclononane diene diol and the weaker hydrogen bonds in the dienone, and the bromo and nitrile derivatives, were found significant for the overall structure .Wissenschaftliche Forschungsanwendungen

Anticancer Chemotherapeutics

Cancer remains a significant global health challenge, and researchers continually seek novel compounds for effective treatment. The bicyclo[3.3.1]nonane moiety, found in various natural products, has exceptional characteristics. Several derivatives of 5-bromobicyclo[3.3.1]nonane-1-carboxamide have shown promise as potent anticancer agents. Their unique structural features make them attractive candidates for drug development. These compounds exhibit selective cytotoxicity against cancer cells, making them valuable in the fight against malignancies .

Heteroanalogues

Beyond the parent compound, researchers have explored heteroanalogues of bicyclo[3.3.1]nonanes. These modified structures contain additional heteroatoms (e.g., nitrogen, oxygen, sulfur) within the bicyclic ring. Heteroanalogues exhibit diverse properties and biological activities. Investigating their synthesis and applications expands our understanding of this intriguing scaffold.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that bicyclo[331]nonane derivatives can interact with various biological targets due to their unique structural characteristics .

Mode of Action

The mode of action of 5-bromobicyclo[33It’s known that the bicyclo[331]nonane core structure can form strong to weak hydrogen bonds, which can significantly impact the intermolecular interactions . This could potentially influence the compound’s interaction with its targets.

Result of Action

The molecular and cellular effects of 5-bromobicyclo[33It’s known that bicyclo[331]nonane derivatives have been explored for their potential anticancer activities .

Eigenschaften

IUPAC Name |

5-bromobicyclo[3.3.1]nonane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrNO/c11-10-5-1-3-9(7-10,8(12)13)4-2-6-10/h1-7H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAVOJYNTJPTLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCCC(C1)(C2)Br)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401327697 | |

| Record name | 5-bromobicyclo[3.3.1]nonane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401327697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827395 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-Bromobicyclo[3.3.1]nonane-1-carboxamide | |

CAS RN |

56031-29-9 | |

| Record name | 5-bromobicyclo[3.3.1]nonane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401327697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,7-diiododibenzo[a,c]phenazin-11-yl)oxy]aniline](/img/structure/B5127722.png)

![3-(2-{[2-(4-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B5127742.png)

![5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5127748.png)

![sodium 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5127757.png)

![2-(3-methoxyphenyl)-N-[3-(methylthio)benzyl]acetamide](/img/structure/B5127767.png)

![1-(2-fluoro-5-nitrobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5127781.png)

![4-methoxy-3-[(3-methylbenzoyl)amino]benzamide](/img/structure/B5127798.png)

![ethyl [2,2,2-trifluoro-1-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5127802.png)